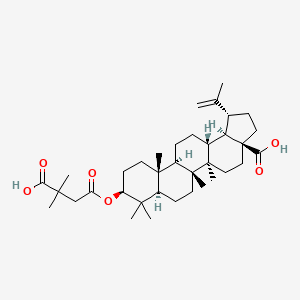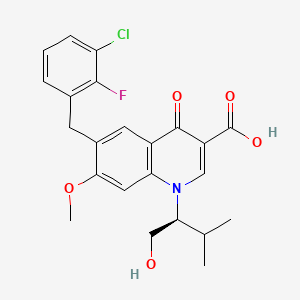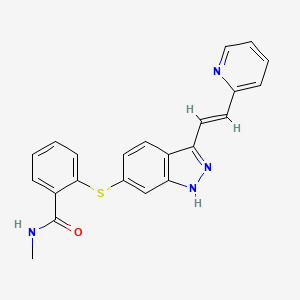
Axitinib
Overview
Description
Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of advanced renal cell carcinoma. This compound works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which play a crucial role in angiogenesis, tumour growth, and metastases .
Mechanism of Action
Target of Action
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a pivotal role in angiogenesis, which is the formation of new blood vessels. This process is crucial for the growth and metastasis of tumors .
Mode of Action
This compound works by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, this compound prevents the binding of vascular endothelial growth factors to these receptors, thereby inhibiting the signal transduction that leads to endothelial cell proliferation, migration, and survival . This results in the inhibition of angiogenesis, tumor growth, and metastases .
Biochemical Pathways
The biochemical effects of this compound in cancer cells might be regulated by its associated genes and affected signaling cascades. Some of the pathways affected by this compound include VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA . By inhibiting these pathways, this compound can effectively block the growth and spread of cancer cells .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . The mean absolute bioavailability of this compound is 58% . This compound is highly bound (>99%) to human plasma proteins, with preferential binding to albumin . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cellular phosphorylation of VEGFR-2, VEGF-induced endothelial cell survival, tube formation, and vascular permeability . In addition, this compound has been shown to reduce cytotoxicity in human retinal endothelial cells grown in high glucose .
Action Environment
Environmental factors such as diet and other external factors may influence the action, efficacy, and stability of this compound . For example, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the plasma concentrations of this compound . Therefore, these factors should be considered when administering this compound to ensure optimal therapeutic outcomes .
Biochemical Analysis
Biochemical Properties
Axitinib plays a crucial role in biochemical reactions by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. These receptors are involved in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound effectively blocks the signaling pathways that promote tumor growth and metastasis. This compound interacts with various enzymes and proteins, including tyrosine kinases, to exert its inhibitory effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways that are essential for cell proliferation and survival. This compound affects cell signaling pathways such as the vascular endothelial growth factor pathway, leading to reduced angiogenesis and tumor growth. Additionally, this compound impacts gene expression and cellular metabolism by altering the activity of specific transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tyrosine kinase domain of vascular endothelial growth factor receptors. This binding inhibits the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. This compound also affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory effects on vascular endothelial growth factor receptors for extended periods. Long-term studies have shown that this compound can lead to the development of resistance in some cancer cells, which may reduce its efficacy over time. Additionally, this compound’s stability and degradation can be influenced by various factors, including pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as hypertension, diarrhea, and weight loss. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase 1A1. The major metabolites of this compound, M12 (sulfoxide product) and M7 (glucuronide product), are pharmacologically inactive. This compound’s metabolism involves various biotransformation pathways, including oxygenation, glucuronidation, and glucosylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is a weak substrate for adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein. This compound exhibits high passive permeability and is distributed rapidly to various tissues, except the brain. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on vascular endothelial growth factor receptors. This compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications that may affect its stability and interactions with other biomolecules. The targeting signals and modifications that direct this compound to specific cellular compartments are essential for its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Axitinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of N-methyl-2-[(3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl)sulfanyl]benzamide. This involves the reaction of 2-chloronicotinic acid with hydrazine to form 2-hydrazinonicotinic acid, which is then cyclized to form the indazole ring.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process also involves stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Axitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Axitinib has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.
Biology: It is used to study the role of VEGFR in angiogenesis and tumour growth.
Medicine: this compound is extensively researched for its therapeutic potential in treating various cancers, including renal cell carcinoma, thyroid cancer, and pancreatic cancer.
Industry: this compound is used in the pharmaceutical industry for the development of new cancer therapies .
Comparison with Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.
Vorolanib: A tyrosine kinase inhibitor with anti-angiogenic effects used in the treatment of diabetic retinopathy and macular degeneration
Comparison:
Selectivity: Axitinib is highly selective for VEGFR-1, VEGFR-2, and VEGFR-3, whereas sunitinib and pazopanib have broader targets, including platelet-derived growth factor receptors (PDGFR) and KIT.
Potency: this compound exhibits higher potency in inhibiting VEGFR compared to sunitinib and pazopanib.
Side Effects: this compound has a different side effect profile compared to sunitinib and pazopanib, with common side effects including hypertension and fatigue
This compound stands out due to its high selectivity and potency, making it a valuable therapeutic option for patients with advanced renal cell carcinoma.
Properties
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049049 | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
319460-85-0 | |
| Record name | Axitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319460-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axitinib [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Axitinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AXITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



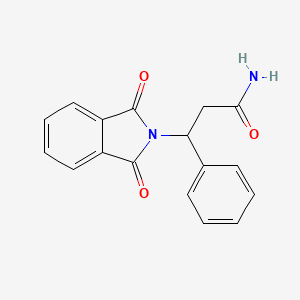

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
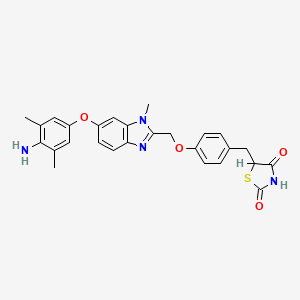

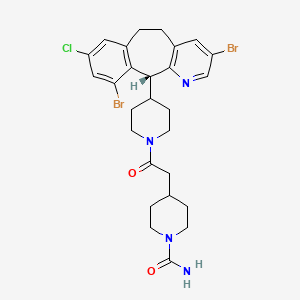

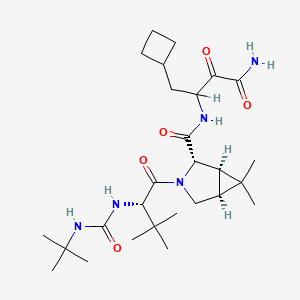
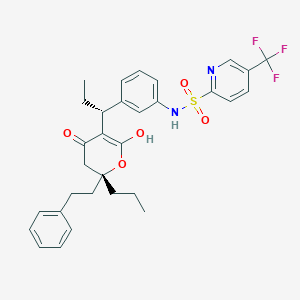
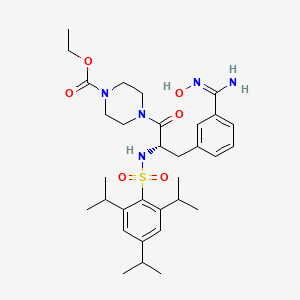
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
